3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Overview
Description
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, also known as JNJ-42153605, is a novel and selective dopamine D2 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is based on its selective antagonism of the dopamine D2 receptor. This receptor is involved in the regulation of the dopaminergic system, which plays a key role in the pathophysiology of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonism of the dopamine D2 receptor. This results in a decrease in the dopaminergic activity in the brain, which can lead to the improvement of the symptoms of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride in lab experiments include its high selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the dopaminergic system. However, its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research on 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride. These include:
1. Further studies on its potential therapeutic applications in other neurological and psychiatric disorders, such as addiction and depression.
2. Development of new analogs with improved selectivity and efficacy.
3. Investigation of its potential neuroprotective effects in neurodegenerative diseases.
4. Studies on its pharmacokinetics and pharmacodynamics in humans.
5. Exploration of its potential use as a research tool for studying the dopaminergic system.
Conclusion:
This compound is a promising candidate for the treatment of various neurological and psychiatric disorders. Its selective dopamine D2 receptor antagonism makes it a valuable tool for studying the dopaminergic system. Further research is needed to explore its potential therapeutic applications and to develop new analogs with improved selectivity and efficacy.
Scientific Research Applications
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, it has been shown to have a potent and selective dopamine D2 receptor antagonism, which makes it a promising candidate for the treatment of Parkinson's disease and schizophrenia.
properties
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCFIRMZFHWQSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCCNC2)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588817 | |
Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170014-29-5 | |
Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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